molecular formula C21H24FN3O3S2 B2469918 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850910-38-2

4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Número de catálogo: B2469918
Número CAS: 850910-38-2
Peso molecular: 449.56
Clave InChI: UYYZRAMKGXSVBZ-XTQSDGFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (CAS 850910-38-2) features a benzothiazole core substituted with a 3-ethyl-6-fluoro group and a sulfamoyl-benzamide moiety. Key attributes include:

  • Molecular Weight: 449.6 g/mol
  • XLogP3: 4.4 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors: 6
  • Rotatable Bonds: 7
  • Topological Polar Surface Area (TPSA): 104 Ų .

Propiedades

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2/c1-4-6-13-24(3)30(27,28)17-10-7-15(8-11-17)20(26)23-21-25(5-2)18-12-9-16(22)14-19(18)29-21/h7-12,14H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYZRAMKGXSVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring followed by the introduction of the fluoro and ethyl groups. The sulfamoyl group is then added through a sulfonation reaction, and the final benzamide structure is achieved through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to scale up the production while maintaining the quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have indicated that derivatives of sulfonamides, including the compound , exhibit promising anticancer activities.

Mechanism of Action:
Research has demonstrated that compounds with similar structures can inhibit the enzyme carbonic anhydrase IX (CA IX), a protein often overexpressed in tumors. The inhibition of CA IX is linked to the induction of apoptosis in cancer cells. Specifically, one study reported that a related compound could induce apoptosis in MDA-MB-231 breast cancer cells with a significant increase in cell death markers .

Case Studies:
A study by Nemr et al. highlighted the synthesis of new benzenesulfonamide derivatives that showed excellent enzyme inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM . The ability of these compounds to selectively target CA IX over other isoforms suggests their potential as effective anticancer agents.

Antimicrobial Properties

In addition to anticancer effects, the compound has shown potential as an antimicrobial agent.

Enzyme Inhibition:
The inhibition of carbonic anhydrases in bacteria can disrupt their growth, making sulfonamide derivatives valuable in combating bacterial infections. The effectiveness of these compounds against various bacterial strains was evaluated, demonstrating significant antibacterial and anti-biofilm activities .

Research Insights:
The study indicated that specific derivatives could interfere with bacterial growth mechanisms by targeting carbonic anhydrases, which are crucial for maintaining pH balance and facilitating metabolic processes in bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of such compounds.

Key Findings:
The presence of specific functional groups within the compound significantly influences its biological activity. For instance:

  • The butyl(methyl)sulfamoyl group enhances solubility and bioavailability.
  • The fluoro group contributes to increased potency against cancer cells due to its electronegative nature, which can influence binding interactions with target proteins.

Summary of Applications

ApplicationMechanism/TargetKey Findings
AnticancerInhibition of CA IXInduces apoptosis in cancer cells (IC50: 10.93–25.06 nM)
AntimicrobialInhibition of bacterial CAEffective against bacterial growth and biofilm formation

Mecanismo De Acción

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Data Tables

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Substituents Biological Activity
Target Compound 449.6 4.4 104 Butyl(methyl)sulfamoyl, 3-ethyl-6-fluoro Not reported
LMM5 ~550* ~3.5 ~110 Benzyl(methyl)sulfamoyl, 4-methoxyphenyl Antifungal (C. albicans)
BA90955 534.67 ~4.8* ~140* Butyl(ethyl)sulfamoyl, propargyl Not reported
4-[bis(2-methoxyethyl)sulfamoyl] analog 495.6 2.9 122 Bis(2-methoxyethyl)sulfamoyl Not reported

*Estimated based on structural similarity.

Research Findings and Implications

  • Lipophilicity vs. Bioactivity : Higher XLogP3 (4.4) than LMM5/LMM11 may improve blood-brain barrier penetration, suggesting neurological applications .
  • Antifungal Potential: While direct data are lacking, structural parallels to LMM5/LMM11 imply possible thioredoxin reductase inhibition .

Actividad Biológica

The compound 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS No: 850910-38-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to review the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24FN3O3S2\text{C}_{21}\text{H}_{24}\text{F}\text{N}_3\text{O}_3\text{S}_2

This structure features a benzamide moiety linked to a sulfamoyl group and a substituted benzothiazole derivative, which is critical for its biological activity.

Anticancer Potential

Research indicates that compounds similar to 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives could inhibit specific protein kinases involved in cancer progression, suggesting a similar potential for this compound .

Cholinesterase Inhibition

Another area of research focuses on the inhibition of cholinesterases. Compounds with structural similarities have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. The inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

In a comparative study, derivatives were synthesized and tested for their inhibitory activity against AChE using Ellman's spectrophotometric method. The results indicated that certain compounds had IC50 values comparable to established inhibitors like tacrine .

Antimicrobial Activity

The antimicrobial properties of related compounds suggest that 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide might also possess significant antibacterial and antifungal activities. A review on polysubstituted pyrimidine derivatives highlighted the importance of nitrogen-sulfur heterocycles in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a recent study involving a series of benzothiazole derivatives, one compound demonstrated a remarkable ability to induce apoptosis in human cancer cell lines. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways . The findings suggest that modifications similar to those present in 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide could enhance anticancer potency.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of sulfamoyl derivatives in models of neurodegeneration. The results indicated that these compounds could significantly reduce oxidative stress markers and improve cognitive function in treated animals . This supports the hypothesis that 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide may have therapeutic potential in neurodegenerative disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.